Cas no 1116082-73-5 (ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate)
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-[[[3-[methyl[(4-methylphenyl)sulfonyl]amino]-2-thienyl]carbonyl]amino]benzoate
- VU0515198-1
- ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate
- ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate
- ethyl 3-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate
- F3222-4738
- ethyl 3-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate
- STL104673
- AKOS002145305
- 1116082-73-5
-
- Inchi: 1S/C22H22N2O5S2/c1-4-29-22(26)16-6-5-7-17(14-16)23-21(25)20-19(12-13-30-20)24(3)31(27,28)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,23,25)
- InChI Key: HVLPPDNIYKFVLW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N(C)C1C=CSC=1C(NC1C=CC=C(C(=O)OCC)C=1)=O)(=O)=O
Computed Properties
- Exact Mass: 458.09701415g/mol
- Monoisotopic Mass: 458.09701415g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 731
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 129Ų
Experimental Properties
- Density: 1.364±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.35±0.70(Predicted)
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3222-4738-2μmol |
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate |
1116082-73-5 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3222-4738-5μmol |
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate |
1116082-73-5 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-4738-10μmol |
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate |
1116082-73-5 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-4738-20μmol |
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate |
1116082-73-5 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3222-4738-1mg |
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate |
1116082-73-5 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3222-4738-2mg |
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate |
1116082-73-5 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3222-4738-3mg |
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate |
1116082-73-5 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-4738-4mg |
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate |
1116082-73-5 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3222-4738-5mg |
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate |
1116082-73-5 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-4738-10mg |
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate |
1116082-73-5 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate
Professional Introduction to Ethyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate (CAS No. 1116082-73-5)
Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate, with the CAS number1116082-73-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, represents a fusion of aromatic and heterocyclic moieties, making it a promising candidate for various biochemical applications.
The molecular framework of this compound consists of a benzoate ester moiety linked to a thiophene ring, which is further functionalized with an N-methyl4-methylbenzenesulfonamido group. This structural configuration endows the compound with unique physicochemical properties that are highly relevant in drug discovery and development. The presence of multiple functional groups, including amide and sulfonamide functionalities, suggests potential interactions with biological targets, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a surge in research focused on thiophene derivatives due to their diverse pharmacological activities. Thiophene-based compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of the thiophene ring in Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate introduces additional layers of biological activity, which could be exploited for therapeutic interventions.
The benzoate ester group in this compound not only contributes to its solubility and bioavailability but also serves as a versatile handle for further chemical modifications. This feature is particularly valuable in the context of structure-activity relationship (SAR) studies, where subtle changes in the molecular structure can lead to significant alterations in biological potency and selectivity. Researchers have leveraged such flexibility to design novel analogs with enhanced pharmacological profiles.
One of the most compelling aspects of Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By targeting specific kinases, this compound could modulate critical cellular processes, thereby offering therapeutic benefits. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory activity against certain kinases, although further research is needed to fully elucidate their mechanism of action.
The sulfonamide moiety present in the N-methyl4-methylbenzenesulfonamido group is another key feature that contributes to the biological activity of this compound. Sulfonamides are well-known for their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. The incorporation of this group into the molecular scaffold of Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate likely enhances its interaction with biological targets, thereby increasing its therapeutic efficacy.
In addition to its potential as a kinase inhibitor and sulfonamide-based therapeutic agent, Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate may also find applications in other areas of pharmaceutical research. For instance, its complex structure could serve as a starting point for developing novel materials with unique properties. The ability to fine-tune its chemical composition allows researchers to explore various modifications that could lead to innovative applications in drug delivery systems and nanotechnology.
The synthesis of Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of the thiophene precursor followed by functionalization with the N-methyl4-methylbenzenesulfonamido group and subsequent coupling with benzoic acid derivatives via esterification. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to achieve high yields and purity levels.
The chemical stability and reactivity profile of this compound are critical factors that influence its suitability for various applications. Studies have shown that Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature conditions. Understanding these parameters is essential for optimizing its use in pharmaceutical formulations and ensuring long-term stability.
The pharmacokinetic properties of Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate are another area of interest for researchers. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully evaluated to assess its potential as a drug candidate. Preliminary pharmacokinetic studies suggest that this compound exhibits moderate solubility and bioavailability, although further investigations are needed to fully characterize its ADME/TOX profile.
In conclusion, Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate (CAS No. 1116082-73-5) is a multifaceted compound with significant potential in pharmaceutical research. Its intricate molecular structure and diverse functional groups make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for thiophene derivatives, compounds like this one are poised to play a crucial role in advancing drug discovery and development efforts worldwide.
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